SIRT2 Inhibitory Potency Profiled Against the Lead Compound 28e
In the foundational SAR study by Yang et al. (2017), the structural analog compound 28e, which lacks the 3-nitro group on the phenyl ring, was identified as the most potent inhibitor in the series with an IC50 of 42 nM against human SIRT2 [1]. The target compound, incorporating the electron-withdrawing 3-nitro substituent, is anticipated to exhibit differential potency due to altered hydrogen-bonding capacity within the SIRT2 active site. Direct comparative data from the same assay system is required to quantify the exact shift in IC50 relative to 28e [1].
| Evidence Dimension | SIRT2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; potentially similar or moderately shifted vs. 28e based on SAR trends [1] |
| Comparator Or Baseline | Compound 28e: IC50 = 42 nM (most potent analog from the series) [1] |
| Quantified Difference | To be determined via direct comparison |
| Conditions | In vitro SIRT2 enzymatic assay using a fluorescence-based method (Z'-LYTE or similar platform) [1] |
Why This Matters
Establishes the potency benchmark against the series' lead molecule, informing whether the nitro substitution maintains or enhances target engagement for oncology applications.
- [1] Yang, L., Ma, X., Yuan, C., He, Y., Li, L., Fang, S., ... & Wang, Z. (2017). Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. European Journal of Medicinal Chemistry, 134, 230-241. View Source
